Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate is a boronic acid derivative with a quinoline core
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The compound can be synthesized by reacting quinoline-3-carboxylic acid with a boronic acid derivative under suitable conditions.
Methylation: The carboxylate group can be methylated using reagents like methyl iodide in the presence of a base.
Industrial Production Methods:
Batch Process: The compound is typically synthesized in a batch process, where the reagents are added sequentially under controlled conditions.
Purification: Purification is achieved through recrystallization or column chromatography to obtain the desired purity.
Types of Reactions:
Oxidation: The quinoline core can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline to dihydroquinoline derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Dihydroquinoline Derivatives: Resulting from reduction reactions.
Coupling Products: Resulting from Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . The resulting changes include the formation of pinacol benzyl boronate .
Result of Action
The borylation process it is involved in can lead to the formation of new compounds, such as pinacol benzyl boronate , which can have various effects at the molecular and cellular level.
Action Environment
The compound should be stored in an inert atmosphere at 2-8°C . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The compound, Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate, plays a significant role in biochemical reactions. It is soluble in organic solvents such as chloroform, ether, and dichloromethane . It is primarily used as a reagent and catalyst in organic synthesis .
Cellular Effects
Similar compounds have been shown to interact with various types of cells and cellular processes .
Molecular Mechanism
It is known to participate in borylation reactions in the presence of a palladium catalyst .
Temporal Effects in Laboratory Settings
It is known to be stable under normal conditions and may undergo hydrolysis in a humid environment .
Metabolic Pathways
Similar compounds are known to participate in various metabolic processes .
Subcellular Localization
Similar compounds are known to localize in various subcellular compartments depending on their physicochemical properties and the cell type .
Scientific Research Applications
Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions to form biaryls and other complex molecules. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate: Similar structure but with a naphthalene core.
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole: Contains a benzotriazole core.
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline: Features an indoline core.
Uniqueness:
The quinoline core of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate provides unique electronic and steric properties compared to other similar compounds, making it particularly useful in specific chemical reactions and biological applications.
Properties
IUPAC Name |
methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO4/c1-16(2)17(3,4)23-18(22-16)13-6-7-14-11(9-13)8-12(10-19-14)15(20)21-5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAZNFZFHJVJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CN=C3C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.